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Compound Name: Flurandrenolide Acetate

CAS No.: 2802-11-1

Cat. No.: B042017 Get Quote

This technical guide provides a detailed exploration of the spectroscopic analysis of

Flurandrenolide Acetate, a potent synthetic corticosteroid. Designed for researchers,

scientists, and professionals in drug development, this document delves into the core principles

and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) for the structural elucidation and characterization of this important

pharmaceutical compound. By integrating established analytical protocols with theoretical

predictions and comparative data from related steroid structures, this guide offers a

comprehensive framework for the spectroscopic analysis of Flurandrenolide Acetate.

Introduction to Flurandrenolide Acetate
Flurandrenolide Acetate is a fluorinated corticosteroid used topically for its anti-inflammatory

and antipruritic properties. Its chemical structure, an acetate ester of flurandrenolide, is

characterized by a pregn-4-ene-3,20-dione backbone with key substitutions that enhance its

therapeutic activity. The molecular formula of Flurandrenolide Acetate is C₂₆H₃₅FO₇, and it

has a molecular weight of 478.55 g/mol [1]. A thorough understanding of its three-dimensional

structure and functional group arrangement is paramount for quality control, metabolite

identification, and the development of new therapeutic agents. Spectroscopic techniques are

the cornerstone of this structural characterization.
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Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation. The IR spectrum of

Flurandrenolide Acetate is expected to reveal characteristic absorption bands corresponding

to its hydroxyl, ketone, ester, and fluoro groups, as well as the carbon-carbon double bonds of

the steroid nucleus.

Experimental Protocol: Acquiring the IR Spectrum
A standard method for obtaining the IR spectrum of a solid sample like Flurandrenolide
Acetate is the potassium bromide (KBr) pellet method.

Step-by-Step Methodology:

Sample Preparation: A small amount of finely ground Flurandrenolide Acetate
(approximately 1-2 mg) is intimately mixed with about 100-200 mg of dry KBr powder in an

agate mortar and pestle.

Pellet Formation: The mixture is then transferred to a pellet-forming die and pressed under

high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Spectral Acquisition: The KBr pellet is placed in the sample holder of a Fourier-transform

infrared (FTIR) spectrometer, and the spectrum is recorded, typically in the range of 4000-

400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted

from the sample spectrum.
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Figure 2: General workflow for NMR analysis of Flurandrenolide Acetate.

Predicted ¹H NMR Spectrum
While a published spectrum for Flurandrenolide Acetate is not readily available, a predicted

¹H NMR spectrum can be constructed based on its structure and data from similar

corticosteroids.
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Proton(s)
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity Comments

H-4 ~5.8 s

Olefinic proton

adjacent to the

carbonyl group.

H-6 ~5.3 dm

Influenced by the

fluorine atom and the

double bond.

H-11 ~4.3 m

Proton attached to the

carbon bearing the

hydroxyl group.

H-21 ~4.9 d

Methylene protons of

the acetate group,

split by each other.

Acetate CH₃ ~2.1 s
Singlet for the methyl

group of the acetate.

Steroid CH₃ (C-18, C-

19)
0.9 - 1.5 s

Singlet signals for the

angular methyl

groups.

Other steroid protons 1.0 - 2.5 m

Complex overlapping

multiplets from the

steroid backbone.

Justification for Predictions:

The olefinic proton at C-4 is expected to be downfield due to the deshielding effect of the

conjugated system.

The presence of the electronegative fluorine atom at C-6 will significantly deshield the

adjacent protons.

The protons on C-21 are deshielded by the adjacent carbonyl and the acetate oxygen, and

are expected to appear as a doublet of doublets (or two doublets if they are diastereotopic).
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The methyl protons of the acetate group will appear as a characteristic singlet around 2.1

ppm.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show 26 distinct signals, corresponding to the 26 carbon

atoms in the Flurandrenolide Acetate molecule.

Carbon(s)
Predicted Chemical Shift (δ,

ppm)
Comments

C-3, C-20, Acetate C=O 170 - 210 Carbonyl carbons.

C-5 ~170 Olefinic quaternary carbon.

C-4 ~124 Olefinic methine carbon.

C-9 ~90

Carbon bearing the fluorine

atom (doublet due to C-F

coupling).

C-11 ~70
Carbon bearing the hydroxyl

group.

C-21 ~68
Methylene carbon of the

acetate group.

Steroid CH₃ 15 - 25 Methyl carbons.

Acetate CH₃ ~21 Methyl carbon of the acetate.

Justification for Predictions:

The carbonyl carbons are expected in the most downfield region of the spectrum.

The olefinic carbons of the A-ring will appear in the 120-170 ppm range.

The carbon atom bonded to the fluorine (C-9) will show a characteristic splitting pattern in

the proton-coupled ¹³C NMR spectrum and will be shifted downfield.

The carbons of the steroid skeleton will appear in the aliphatic region of the spectrum.
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Mass Spectrometric (MS) Analysis
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule, and its fragmentation pattern offers valuable clues about its structure.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
Step-by-Step Methodology:

Sample Introduction: A small amount of Flurandrenolide Acetate is introduced into the

mass spectrometer, typically via a direct insertion probe or after separation by gas

chromatography (GC).

Ionization: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a

molecular ion (M⁺•), and to fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

abundance versus m/z.

Predicted Mass Spectrum and Fragmentation Pattern
The EI-MS of Flurandrenolide Acetate is expected to show a molecular ion peak at m/z 478,

corresponding to its molecular weight. The fragmentation pattern will be complex, involving

cleavages of the steroid rings and the loss of functional groups.

Predicted Major Fragmentation Pathways:

Loss of the acetyl group: A prominent fragmentation pathway is the loss of the acetyl group

(CH₃CO•, 43 u) or acetic acid (CH₃COOH, 60 u).

Cleavage of the D-ring: Fragmentation of the D-ring is a common pathway for steroids.

Loss of water: Dehydration from the hydroxyl group can lead to a fragment at M-18.
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Loss of HF: The presence of a fluorine atom may lead to the elimination of hydrogen fluoride

(HF, 20 u).
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Figure 3: Predicted major fragmentation pathways for Flurandrenolide Acetate in EI-MS.

Table of Predicted Fragment Ions:

m/z Proposed Structure/Loss

478 Molecular ion (M⁺•)

418 [M - CH₃COOH]⁺•

435 [M - CH₃CO]⁺

460 [M - H₂O]⁺•

Various Fragments from steroid ring cleavages

Conclusion
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The comprehensive spectroscopic analysis of Flurandrenolide Acetate, integrating IR, NMR,

and MS techniques, provides a powerful approach for its unambiguous structural

characterization. While this guide has presented predicted NMR data due to the current lack of

published spectra, the underlying principles and comparative analysis offer a robust framework

for interpreting experimental results. The detailed protocols and expected spectral features

outlined herein serve as a valuable resource for researchers and scientists involved in the

analysis of corticosteroids and related pharmaceutical compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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